molecular formula C17H19NO3S2 B2742405 METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE CAS No. 868153-76-8

METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2742405
CAS No.: 868153-76-8
M. Wt: 349.46
InChI Key: NCHRWJHOVDPAMX-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzothiophene moiety, which is a fused ring system consisting of a benzene ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring system can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, under acidic conditions.

    Amidation: The benzothiophene intermediate is then reacted with an amine to form the amido group. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Thiophene Ring Formation: The thiophene ring is introduced through a cyclization reaction involving a suitable dicarbonyl compound and sulfur sources under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4,5-DIMETHYL-2-(BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: Lacks the tetrahydro modification, which may affect its biological activity and chemical reactivity.

    METHYL 4,5-DIMETHYL-2-(THIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: Lacks the benzothiophene moiety, which may result in different properties and applications.

Uniqueness

METHYL 4,5-DIMETHYL-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, such as the tetrahydrobenzothiophene moiety, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both thiophene and benzothiophene rings provides a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-9-10(2)23-16(14(9)17(20)21-3)18-15(19)12-8-22-13-7-5-4-6-11(12)13/h8H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHRWJHOVDPAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CSC3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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